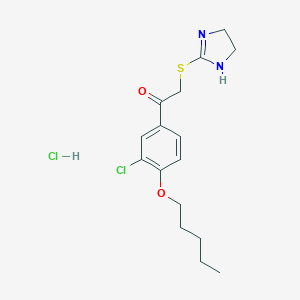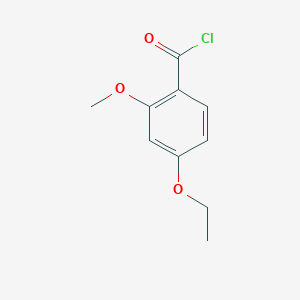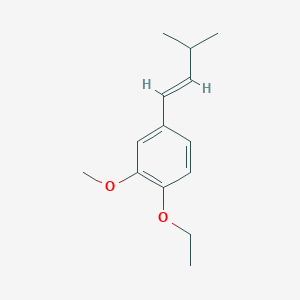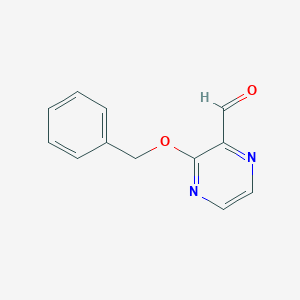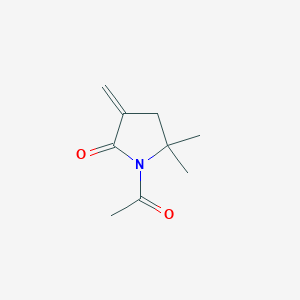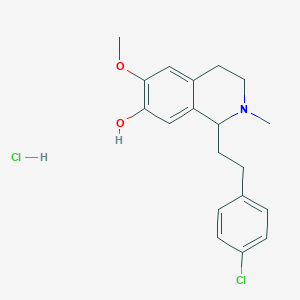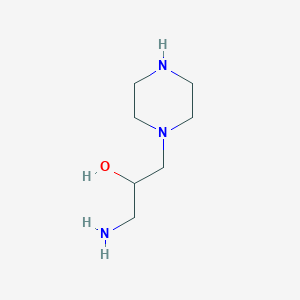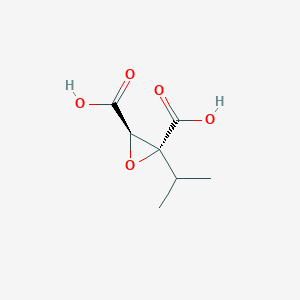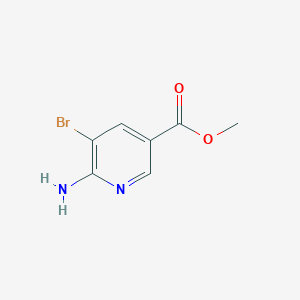![molecular formula C46H50O4P2Pd2 B070964 trans-Bis(acetato)bis[2-[bis(2-metilfenil)fosfino]bencil]dipaladio(II) CAS No. 172418-32-5](/img/structure/B70964.png)
trans-Bis(acetato)bis[2-[bis(2-metilfenil)fosfino]bencil]dipaladio(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II): This compound is particularly known for its role as a catalyst in various carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Heck, Suzuki, and Buchwald-Hartwig cross-coupling reactions .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is extensively used as a catalyst in organic synthesis, facilitating the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant in these fields .
Industry: Industrially, this compound is valuable in the production of pharmaceuticals, agrochemicals, and materials science, where efficient and selective synthesis of complex molecules is crucial .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) typically involves the reaction of palladium acetate with 2-[bis(2-methylphenyl)phosphino]benzyl ligand. The reaction is carried out under inert atmosphere conditions, often using solvents like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is involved in various types of reactions, primarily as a catalyst in:
- Oxidation Reactions
- Reduction Reactions
- Substitution Reactions
- Cross-Coupling Reactions (e.g., Heck, Suzuki, Buchwald-Hartwig)
Common Reagents and Conditions:
- Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide or oxygen.
- Reduction Reactions: Typically use reducing agents such as hydrogen gas or sodium borohydride.
- Substitution Reactions: Commonly involve halides or other leaving groups.
- Cross-Coupling Reactions: Utilize reagents like aryl halides, boronic acids, and amines under conditions that include bases (e.g., potassium carbonate) and solvents (e.g., toluene, DMF) .
Major Products: The major products formed depend on the specific reaction type. For instance, in Heck reactions, the products are typically substituted alkenes, while in Suzuki reactions, the products are biaryl compounds .
Mecanismo De Acción
The mechanism by which trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .
Comparación Con Compuestos Similares
- Bis(dibenzylideneacetone)palladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
- Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness: trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is unique due to its high efficiency and selectivity in catalyzing cross-coupling reactions. Its ability to facilitate a wide range of reactions under mild conditions makes it a versatile and valuable catalyst in organic synthesis .
Propiedades
Número CAS |
172418-32-5 |
|---|---|
Fórmula molecular |
C46H50O4P2Pd2 |
Peso molecular |
941.7 g/mol |
Nombre IUPAC |
ethane-1,1-diol;(2-methanidylphenyl)-bis(2-methylphenyl)phosphanium;palladium |
InChI |
InChI=1S/2C21H20P.2C2H4O2.2Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2*1-2(3)4;;/h2*4-15H,1H2,2-3H3;2*1H3,(H,3,4);;/q2*-1;;;;/p+2 |
Clave InChI |
VWGJFGJEXBXEDJ-UHFFFAOYSA-P |
SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd] |
SMILES canónico |
CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


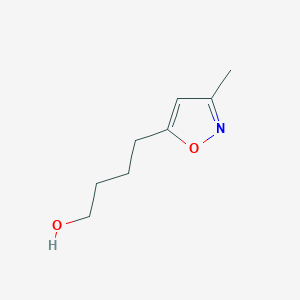
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)
